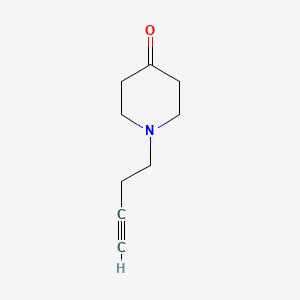

1-(But-3-YN-1-YL)piperidin-4-one

Description

Properties

IUPAC Name |

1-but-3-ynylpiperidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-2-3-6-10-7-4-9(11)5-8-10/h1H,3-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRDLYWSNRQLHHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCN1CCC(=O)CC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1016812-78-4 | |

| Record name | 1-(but-3-yn-1-yl)piperidin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

1-(But-3-YN-1-YL)piperidin-4-one is a piperidine derivative that has garnered attention due to its potential biological activities. Piperidine derivatives are known for their diverse pharmacological properties, including antitumor, antimicrobial, and neuroprotective effects. This article reviews the biological activity of this compound based on recent studies, highlighting its mechanisms of action, efficacy against various diseases, and potential therapeutic applications.

Research indicates that piperidine derivatives, including this compound, exert their effects through various mechanisms:

- Enzyme Inhibition : These compounds can inhibit key enzymes involved in metabolic pathways and cellular signaling. For example, they have shown activity against kinases and proteases, which are crucial in cancer progression and inflammation .

- Ion Channel Modulation : Piperidine derivatives can interact with voltage-gated ion channels, influencing neuronal excitability and neurotransmitter release. This action may contribute to their neuroprotective properties .

Antitumor Activity

Several studies have demonstrated the cytotoxic effects of piperidine derivatives on cancer cell lines. For instance:

- Cytotoxicity Against Tumor Cells : Compounds similar to this compound have been tested against various human cancer cell lines, including HeLa (cervical carcinoma) and MCF-7 (breast adenocarcinoma). The IC50 values for these compounds ranged from 6.07 µM to 8.07 µM, indicating moderate to high cytotoxicity .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 7b | HeLa | 6.07 |

| 7b | MCF-7 | 8.07 |

Antimicrobial Properties

The antimicrobial activity of piperidine derivatives has also been a focal point of research:

- Inhibition of Pathogenic Bacteria : Studies have shown that derivatives exhibit significant antibacterial activity against pathogens such as Staphylococcus aureus and E. coli, with MIC values ranging from 0.22 to 0.25 µg/mL for the most active compounds .

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.22 |

| E. coli | 0.25 |

Study on Antitumor Activity

A recent study evaluated the effects of a series of piperidine derivatives on human cervical adenocarcinoma cells. The results indicated that the compounds significantly inhibited cell viability and induced apoptosis through the activation of caspase pathways .

Study on Antimicrobial Activity

Another study focused on the antimicrobial effects of various piperidine derivatives against C. auris, a pathogenic yeast. The findings revealed that certain derivatives induced cell cycle arrest and apoptosis in fungal cells, demonstrating their potential as antifungal agents .

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares 1-(But-3-yn-1-yl)piperidin-4-one with structurally related piperidin-4-one derivatives:

Key Observations :

- Alkyne vs. Aromatic Substituents : The alkyne group in this compound enhances reactivity for covalent bonding (e.g., Huisgen cycloaddition), whereas aryl groups (e.g., benzylidene or thiazolyl) improve π-π stacking interactions with biological targets .

- Polarity : Sulfonyl and morpholinyl substituents increase polarity and water solubility compared to the hydrophobic alkyne group .

Key Insights :

- The alkyne group in this compound positions it for bioorthogonal applications, whereas aryl-substituted derivatives exhibit direct pharmacological effects (e.g., anti-inflammatory or antimicrobial) .

- Piperidin-4-one cores with bulky substituents (e.g., fluoroquinolinyl) may enhance blood-brain barrier penetration for CNS-targeted drugs .

Preparation Methods

Reaction Mechanism

The most straightforward route to 1-(but-3-yn-1-yl)piperidin-4-one involves the alkylation of piperidin-4-one with a propargyl bromide derivative. This nucleophilic substitution reaction proceeds via the attack of the piperidine nitrogen on the electrophilic carbon of the alkylating agent. For example, 4,4′-bis(3-bromoprop-1-yn-1-yl)-1,1′-biphenyl has been used as an intermediate in analogous syntheses, where piperidine displaces the bromide to form the desired product. The reaction is typically conducted in polar aprotic solvents such as acetonitrile at room temperature, with yields reaching 80% after purification by column chromatography.

Optimization and Yields

Key variables influencing yield include:

-

Solvent selection : Acetonitrile enhances reactivity due to its high polarity and ability to stabilize transition states.

-

Stoichiometry : A 3:1 molar ratio of piperidine to alkylating agent ensures complete conversion, as excess piperidine drives the reaction forward.

-

Purification : Silica gel chromatography with dichloromethane/methanol gradients effectively isolates the product while removing unreacted starting materials.

Despite its simplicity, this method requires careful handling of moisture-sensitive intermediates and may produce regioisomers if competing nucleophilic sites exist.

T3P-Promoted Coupling Reactions

Modern Synthesis Techniques

A recent advancement utilizes propylphosphonic anhydride (T3P) as a water scavenger to facilitate the direct coupling of piperidin-4-one with propargylamines. This metal-free approach avoids harsh bases and enables the formation of N-alkenylated products via iminium ion intermediates. For instance, reacting piperidone with pyrazole in the presence of T3P yielded N-alkenylated derivatives in 64% yield, demonstrating the method’s applicability to piperidin-4-one systems.

Reaction Conditions and Efficiency

-

Temperature : Reactions proceed at 80–100°C, balancing reaction rate and byproduct formation.

-

Electrophile excess : A 2:1 ratio of ketone to heterocycle is necessary to compensate for equilibrium limitations.

-

Scope : While effective for electron-rich heterocycles, substrates with electron-withdrawing groups (e.g., nitro or carbonyl) show reduced nucleophilicity and lower yields.

This method’s advantages include operational simplicity and compatibility with sensitive functional groups, though stereochemical control remains challenging for unsymmetrical ketones.

Reductive Amination Strategies

Post-Alkenylation Reduction

A telescoped synthesis combines T3P-mediated alkenylation with catalytic hydrogenation to directly access N-alkylated piperidin-4-ones. For example, alkenylation of 3-methylindole with cyclohexanone followed by Pd/C-catalyzed hydrogenation afforded the saturated N-alkylated product in 85% yield over two steps. This approach circumvents traditional reductive amination’s requirement for strongly acidic or basic conditions.

Applications in Pharmaceutical Synthesis

Reductive amination is particularly valuable for synthesizing piperidin-4-one derivatives with tertiary amine motifs, which are prevalent in opioid analgesics like fentanyl. The method’s mild conditions preserve stereochemical integrity, making it suitable for complex molecule synthesis.

Novel Reduction Methods from Recent Patents

Tetrahydropyridin-4-ylidene Ammonium Salt Reduction

A 2020 patent disclosed the reduction of tetrahydropyridin-4-ylidene ammonium salts to piperidin-4-ones using sodium borohydride or catalytic hydrogenation. For example, reducing the salt shown below produces this compound with high regioselectivity:

Key advantages :

Advantages in Substitution Patterns

Structural Characterization and Analytical Data

Spectroscopic Confirmation

1H-NMR and 13C-NMR data for this compound confirm its structure:

Predicted Physicochemical Properties

Collision cross-section (CCS) values aid in mass spectrometry-based identification:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 152.11 | 135.2 |

| [M+Na]+ | 174.09 | 146.1 |

Q & A

Basic Research Questions

Q. What are common synthetic routes for 1-(But-3-yn-1-yl)piperidin-4-one in academic research?

- Methodological Answer : The compound can be synthesized via A³-coupling reactions , a three-component process involving an aldehyde, amine, and alkyne. For example, coupling piperidin-4-one with propargyl bromide or analogous alkynes under transition-metal catalysis (e.g., Cu or Ru) yields the but-3-yn-1-yl substituent. Optimization of solvent polarity (e.g., THF or DMF) and temperature (60–80°C) enhances regioselectivity . Alternative routes include nucleophilic substitution at the piperidine nitrogen using alkynyl halides, followed by purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. How is structural characterization of this compound typically performed?

- Methodological Answer : ¹H and ¹³C NMR spectroscopy are critical for confirming the structure. Key spectral features include:

- ¹H NMR : A singlet at δ ~2.5 ppm for the acetylenic proton (C≡CH) and a carbonyl resonance (C=O) at δ ~207 ppm in ¹³C NMR. Piperidine ring protons appear as multiplets between δ 2.0–3.5 ppm .

- X-ray crystallography (via SHELX software) resolves stereochemistry and crystal packing, particularly for assessing conformational stability of the piperidin-4-one ring .

Q. What safety protocols are recommended when handling piperidin-4-one derivatives?

- Methodological Answer : Adhere to Safety Data Sheet (SDS) guidelines:

- Use PPE (gloves, goggles, lab coats) and work in a fume hood to avoid inhalation/contact.

- Store at 2–8°C in airtight containers, away from oxidizers.

- Emergency protocols: For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational methods aid in understanding the reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict electronic properties, such as frontier molecular orbitals (HOMO/LUMO), to rationalize nucleophilic attack sites. Molecular dynamics simulations model solvent effects on reaction pathways, while Hirshfeld surface analysis evaluates intermolecular interactions in crystal structures .

Q. What strategies optimize the yield of this compound in multi-step syntheses?

- Methodological Answer :

- Catalyst selection : Copper(I) iodide or Pd(PPh₃)₄ improves alkyne coupling efficiency.

- Purification : Use gradient elution in HPLC (C18 column, acetonitrile/water) to separate byproducts.

- Reaction monitoring : TLC (Rf ~0.4 in 7:3 hexane/ethyl acetate) or in-situ FTIR tracks carbonyl formation (C=O stretch at ~1700 cm⁻¹) .

Q. How can researchers address discrepancies in spectroscopic data across studies?

- Methodological Answer :

- Solvent effects : CDCl₃ vs. DMSO-d₆ shifts proton resonances; recalibrate spectra using internal standards (e.g., TMS).

- Impurity analysis : Use GC-MS to identify side products (e.g., unreacted alkyne or piperidin-4-one).

- Cross-validation : Compare with computational NMR predictions (e.g., ACD/Labs or Gaussian) .

Q. What methodologies assess the biological activity of this compound derivatives?

- Methodological Answer :

- In vitro assays : Screen for kinase inhibition (e.g., EGFR or CDK2) using fluorescence polarization.

- Receptor binding studies : Radiolabeled ligands (³H or ¹⁴C) quantify affinity via Scatchard plots.

- ADMET profiling : Microsomal stability (CYP450 metabolism) and BBB permeability (PAMPA assay) guide lead optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.